molecular formula C20H24N2O5S2 B2663548 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941926-11-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2663548
CAS RN: 941926-11-0
M. Wt: 436.54
InChI Key: PSARGLQZONLCLT-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C20H24N2O5S2 and its molecular weight is 436.54. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

  • High Singlet Oxygen Quantum Yield : A study highlights the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Sulfonamide Derivatives in Biological Studies

  • Binding to Bovine Serum Albumin : Research involving fluorescent probes, such as N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, has been used to study the binding of compounds to bovine serum albumin. This method offers a simple, sensitive, and rapid way to determine the binding nature and mechanism, indicating the importance of sulfonamide derivatives in understanding drug-protein interactions (Jun, Mayer, Himel, & Luzzi, 1971).

Anticonvulsant Activity

  • Sulfonamide Moiety as Anticonvulsant Agents : A study synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. Several compounds showed protection against picrotoxin-induced convulsion, highlighting the therapeutic potential of sulfonamide-containing compounds in treating convulsive disorders (Farag et al., 2012).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-20(2)11-15-18(16(23)12-20)28-19(21-15)22-17(24)5-4-10-29(25,26)14-8-6-13(27-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSARGLQZONLCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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